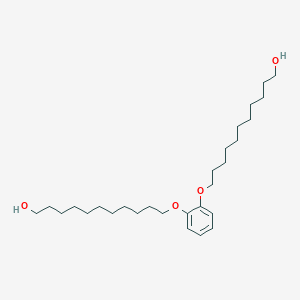
(E)-2-methyl-4-oxopent-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-methyl-4-oxo-2-pentenoic acid is an organic compound with the molecular formula C6H8O3 It is characterized by the presence of a double bond between the second and third carbon atoms, a methyl group attached to the second carbon, and a ketone group on the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-methyl-4-oxo-2-pentenoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetone with acetic anhydride, followed by oxidation. The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the condensation reaction, and an oxidizing agent like potassium permanganate for the oxidation step.
Industrial Production Methods
On an industrial scale, the production of (2E)-2-methyl-4-oxo-2-pentenoic acid may involve the catalytic oxidation of 2-methyl-2-pentenoic acid. This process can be carried out using catalysts such as vanadium pentoxide (V2O5) under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-methyl-4-oxo-2-pentenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Major Products
Oxidation: Formation of 2-methyl-4-oxo-2-pentenoic acid derivatives with additional carboxyl groups.
Reduction: Formation of 2-methyl-4-hydroxy-2-pentenoic acid.
Substitution: Formation of halogenated derivatives of (2E)-2-methyl-4-oxo-2-pentenoic acid.
Aplicaciones Científicas De Investigación
(2E)-2-methyl-4-oxo-2-pentenoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2E)-2-methyl-4-oxo-2-pentenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The presence of the ketone and double bond in its structure allows it to participate in various biochemical reactions, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-2-methyl-2-pentenoic acid: Similar structure but lacks the ketone group.
(2E)-4-oxo-2-pentenoic acid: Similar structure but lacks the methyl group.
(2E)-2-methyl-4-hydroxy-2-pentenoic acid: Similar structure but has a hydroxyl group instead of a ketone.
Uniqueness
(2E)-2-methyl-4-oxo-2-pentenoic acid is unique due to the combination of its double bond, methyl group, and ketone group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
113105-24-1 |
|---|---|
Fórmula molecular |
C6H8O3 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
(E)-2-methyl-4-oxopent-2-enoic acid |
InChI |
InChI=1S/C6H8O3/c1-4(6(8)9)3-5(2)7/h3H,1-2H3,(H,8,9)/b4-3+ |
Clave InChI |
YUICRCSHEOZHST-ONEGZZNKSA-N |
SMILES |
CC(=CC(=O)C)C(=O)O |
SMILES isomérico |
C/C(=C\C(=O)C)/C(=O)O |
SMILES canónico |
CC(=CC(=O)C)C(=O)O |
Sinónimos |
2-Pentenoic acid, 2-methyl-4-oxo-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione](/img/structure/B39320.png)

![7-Methyl-5H-furo[3,2-C]pyridin-4-one](/img/structure/B39324.png)



![tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate](/img/structure/B39337.png)


